molecular formula C18H20ClN5 B2789213 2-tert-butyl-1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2415517-14-3

2-tert-butyl-1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2789213
CAS No.: 2415517-14-3
M. Wt: 341.84
InChI Key: VPEQFSVLTMOVRG-UHFFFAOYSA-N
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Description

2-tert-butyl-1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, an azetidine ring, and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the azetidine ring and the chloropyrimidine group. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloropyrimidine moiety, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

2-tert-butyl-1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can interact with active sites of enzymes, while the azetidine and chloropyrimidine groups can enhance binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole
  • 2-tert-butyl-1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole
  • 2-tert-butyl-1-[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Uniqueness

The uniqueness of 2-tert-butyl-1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the chloropyrimidine group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-tert-butyl-1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c1-18(2,3)16-22-14-6-4-5-7-15(14)24(16)13-10-23(11-13)17-20-8-12(19)9-21-17/h4-9,13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEQFSVLTMOVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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